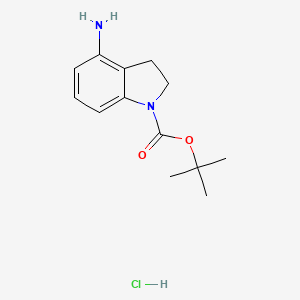

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride

Description

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride is a synthetic indoline derivative functionalized with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and an amino group at the 4-position, forming a hydrochloride salt. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules such as kinase inhibitors or receptor modulators. The hydrochloride salt enhances aqueous solubility and stability, making it advantageous for drug formulation .

Properties

IUPAC Name |

tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15;/h4-6H,7-8,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRELUCNCCIWDEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-84-5 | |

| Record name | 1H-Indole-1-carboxylic acid, 4-amino-2,3-dihydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-1H-indole.

Reaction Steps: The key steps include the formation of the indoline ring, introduction of the tert-butyl group, and subsequent amination.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindoles.

Reduction: Reduction reactions can convert it into different indoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indolines and oxindoles, which are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Drug Development

Tert-butyl 4-aminoindoline-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, particularly in the treatment of pain and other conditions related to opioid receptors.

Synthesis of Fentanyl Derivatives

The compound is notably used in the synthesis of fentanyl and its analogs. It acts as a precursor in the preparation of N-protected derivatives that can be converted into potent analgesics. This application is critical given the ongoing demand for effective pain management solutions in clinical settings .

Antimicrobial Activity

Research has indicated that certain derivatives of tert-butyl 4-aminoindoline-1-carboxylate exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showcasing their potential as antibiotic agents .

CFTR Modulators

Recent studies have identified compounds structurally related to tert-butyl 4-aminoindoline-1-carboxylate as potential modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These modulators can enhance chloride ion transport, providing therapeutic avenues for cystic fibrosis treatment .

Mechanism of Action

The mechanism of action of tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound is compared to two closely related derivatives: tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS: 957204-30-7) and tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 914349-01-2). Key structural distinctions include:

- Position of substituents: The target compound features a 4-amino group, whereas the hydroxy derivative has a 6-hydroxy group, and the indole analog has 4-chloro and 3-hydroxymethyl groups.

- Core structure : The target and hydroxy derivatives are indolines (partially saturated), while the chloro-hydroxymethyl compound is an indole (fully aromatic).

- Salt form : The hydrochloride salt in the target compound improves ionic character, unlike the neutral forms of the others.

Physicochemical Properties

Key Research Findings

Solubility Advantage : The hydrochloride salt form of the target compound significantly improves water solubility (>50 mg/mL estimated), facilitating in vitro and in vivo testing compared to neutral analogs .

Synthetic Flexibility : The Boc group allows selective deprotection, enabling modular synthesis of diverse derivatives—a feature shared across all three compounds .

Biological Activity

tert-Butyl 4-aminoindoline-1-carboxylate hydrochloride (also referred to as 4-AP-t-BOC) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. While its structural characteristics suggest potential biological activity, comprehensive studies detailing its specific effects and mechanisms remain limited. This article synthesizes available research findings, case studies, and relevant data tables to provide an authoritative overview of the biological activity associated with this compound.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. The following sections outline its potential applications and biological effects based on available literature.

Inhibition of Blood Coagulation Factors

A notable study highlighted the compound's potential role as an inhibitor of blood coagulation Factor XIa. In vitro tests demonstrated significant inhibitory activity at low concentrations, suggesting its utility in developing anticoagulant therapies. The study reported that certain derivatives could prolong coagulation time in human whole blood by up to two times, indicating promising therapeutic prospects for thrombotic conditions .

Anti-Virulence Activity

Another area of interest is the compound's anti-virulence properties. Research indicated that derivatives of related compounds exhibited activity against Pseudomonas aeruginosa, reducing motility and toxin production. While direct studies on this compound are lacking, these findings suggest a potential pathway for further investigation into its antibacterial properties .

Detection in Illicit Substances

The detection of this compound in illicit drug seizures has raised concerns regarding its safety and biological implications. Analytical methods such as gas chromatography-mass spectrometry confirmed the presence of this compound in counterfeit Xanax tablets, indicating its role as a possible adulterant in the drug market . The implications of such findings necessitate further research into its pharmacological effects and toxicity.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can the synthesis of tert-butyl 4-aminoindoline-1-carboxylate hydrochloride be optimized to improve yield and purity?

- Methodological Answer : Optimize reaction conditions by adjusting temperature (e.g., 20°C with ice cooling for exothermic steps), solvent selection (polar aprotic solvents like acetonitrile), and reaction time (2–24 hours). Use intermediates such as tert-butyl 4-methylpiperazine-1-carboxylate derivatives as precursors and purify via silica gel column chromatography with gradients of ethyl acetate/hexane . Monitor purity using GC/MS or HPLC with trifluoroacetic acid (TFA) as a mobile phase additive .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Employ recrystallization using ethanol/water mixtures to remove hydrophilic impurities. For hydrophobic byproducts, use reverse-phase chromatography with C18 columns. Confirm purity via melting point analysis (e.g., 91–92°C for analogous compounds) and NMR spectroscopy (e.g., ¹H NMR in DMSO-d₆ to detect residual solvents) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to resolve the 3D structure, as demonstrated for tert-butyl piperazine-carboxylate derivatives. Use SHELXL for refinement and validate bond lengths/angles against published standards (e.g., mean C–C bond length = 0.003 Å, R factor < 0.05) . Complement with FT-IR to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for synthesizing this compound be resolved?

- Methodological Answer : Conduct kinetic studies under varying conditions (pH, temperature, catalysts) to identify rate-determining steps. Use isotopic labeling (e.g., ¹⁵N or ²H) to trace amino group participation. Compare intermediate trapping results (e.g., via LC-MS) with computational models (DFT calculations) to validate competing pathways .

Q. What strategies are effective for analyzing the compound’s stability under different storage conditions?

- Methodological Answer : Accelerate degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor decomposition via UPLC-MS/MS, identifying hydrolytic cleavage of the tert-butyl carbamate group as a primary degradation pathway. Use Arrhenius modeling to predict shelf life and recommend storage at –20°C under inert atmosphere .

Q. How can researchers design experiments to study the compound’s interactions in biological systems?

- Methodological Answer : Utilize fluorescence polarization assays to measure binding affinity with target proteins (e.g., kinases or GPCRs). For in vitro toxicity, perform MTT assays on primary cell lines, noting IC₅₀ values. Cross-reference with metabolomics data (via LC-HRMS) to identify bioactive metabolites .

Q. What advanced analytical methods resolve discrepancies in reported solubility and bioavailability data?

- Methodological Answer : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers. Determine log S values via shake-flask method with octanol/water partitioning. Validate bioavailability predictions using Caco-2 cell permeability assays and PAMPA (parallel artificial membrane permeability assay) .

Data Analysis & Reproducibility

Q. How should researchers address variability in synthetic yields across different laboratories?

- Methodological Answer : Standardize protocols using controlled reagent sources (e.g., Thermo Scientific for hydroxylamine derivatives) and calibrated equipment. Perform inter-lab validation via round-robin testing, analyzing batch-to-batch variability using ANOVA. Document deviations in reaction scales (>10% yield differences require re-optimization) .

Q. What computational tools support the design of derivatives with enhanced pharmacological properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.